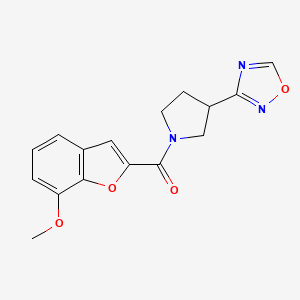

(3-(1,2,4-噁二唑-3-基)吡咯啶-1-基)(7-甲氧基苯并呋喃-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

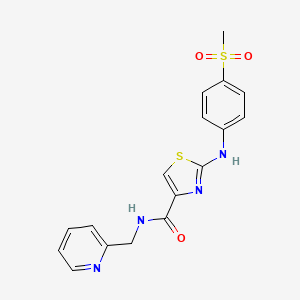

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzofuran ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms . Pyrrolidine is a cyclic amine, and benzofuran is a fused aromatic ring containing a benzene and a furan ring .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole, pyrrolidine, and benzofuran rings. Oxadiazoles can participate in various reactions including nucleophilic substitution and ring-opening reactions .科学研究应用

Agricultural Bioactivity

The 1,2,4-oxadiazole derivatives have been recognized for their broad spectrum of biological activities in agriculture. They are particularly noted for their moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against pathogens like Rhizoctonia solani . These compounds, including variations of the core structure found in the compound , could serve as potential alternatives to traditional chemical pesticides, offering efficient and low-risk solutions for crop protection.

Antibacterial Agents

Compounds with the 1,2,4-oxadiazole moiety have shown strong antibacterial effects on strains such as Xanthomonas oryzae, which affect rice crops . The derivatives of this compound could be explored as potent antibacterial agents, potentially outperforming existing treatments like bismerthiazol and thiodiazole copper in terms of efficacy.

G-Protein Coupled Receptor (GPCR) Agonists

The oxadiazole derivatives have been identified as selective non-steroidal agonists for G-protein coupled bile acid receptor-1 (GPBAR1) . This receptor is a target for treating metabolic and inflammatory diseases, including type 2 diabetes and obesity. The compound could be a candidate for designing new drugs that selectively activate GPBAR1 without affecting other bile acid receptors.

Cancer Research

The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy, and compounds with the 1,2,4-oxadiazole structure have been designed as EGFR inhibitors . The compound could be investigated for its potential as an innovative EGFR inhibitor with applications in anticancer therapy.

Antimicrobial Applications

Synthetic conjugates of oxadiazole derivatives have been evaluated for their antimicrobial properties, showing results comparable to reference drugs like amoxicillin . The compound could be synthesized into various conjugates to assess its effectiveness against a range of microbial strains.

Quantum Science and Technology

While not directly related to the compound’s chemical properties, the advancements in quantum science and technology could provide new methodologies for studying and manipulating molecules at the quantum level . This could lead to novel ways of understanding and utilizing the compound for various applications.

Drug Discovery and Design

The hydrolytic and metabolic stability of the 1,2,4-oxadiazole heterocycle makes it an important pharmacophore in drug discovery . The compound could be used as a template for creating novel drug molecules with enhanced stability and efficacy.

Environmental Applications

Given the potential for carbon dioxide sequestration in various geological formations, compounds like the one could be studied for their ability to facilitate or enhance this process, contributing to efforts in combating climate change .

属性

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-21-12-4-2-3-10-7-13(23-14(10)12)16(20)19-6-5-11(8-19)15-17-9-22-18-15/h2-4,7,9,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTZQKUTLYSKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)

![(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2772993.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2772994.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2772995.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2772998.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2773000.png)

![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2773003.png)

![N-cyclohexyl-3-(2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2773005.png)